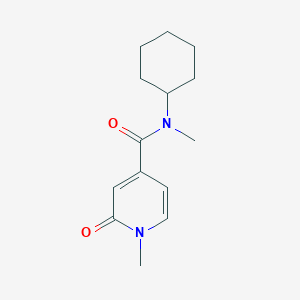![molecular formula C16H20N4O B7510759 (4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)
(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone (referred to as MPTM) is a chemical compound that belongs to the class of piperidine derivatives. It has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of MPTM is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, MPTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MPTM has also been shown to act as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MPTM has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, MPTM has been shown to possess antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPTM is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for studying the role of these proteins in various physiological and pathological processes. However, one of the limitations of MPTM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on MPTM. One area of interest is the development of new drugs based on the structure of MPTM for the treatment of pain, inflammation, and cancer. Another area of interest is the elucidation of the precise mechanism of action of MPTM, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of MPTM in humans, which could pave the way for its clinical use in the future.
Synthesis Methods
MPTM can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-methyl-1,2,4-triazole-3-amine to form an intermediate product. This intermediate is then reacted with piperidine to yield MPTM. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
MPTM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. Additionally, MPTM has been shown to possess antitumor activity, indicating its potential use in cancer therapy.
properties
IUPAC Name |
(4-methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-5-7-13(8-6-12)16(21)20-9-3-4-14(10-20)15-18-17-11-19(15)2/h5-8,11,14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJQUGXXEKHKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)


![N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)
